Sulfo-GMBS (N-(γ-Maleimidobutyryloxy)sulfosuccinimide ester, CAS 185332-92-7) is a highly water-soluble, heterobifunctional crosslinking reagent utilized extensively in bioconjugation and procurement workflows requiring robust amine-to-sulfhydryl coupling . Featuring an amine-reactive sulfo-NHS ester and a sulfhydryl-reactive maleimide group separated by a short, 7.3 Å aliphatic butyryl spacer, it facilitates precise intermolecular linkage [1]. The incorporation of a negatively charged sulfonate (-SO3-) group on the succinimidyl ring fundamentally upgrades its processability by rendering the compound directly soluble in aqueous buffers up to 10 mM and completely membrane-impermeable . These baseline properties make Sulfo-GMBS a critical procurement choice for synthesizing hapten-carrier conjugates, antibody-enzyme complexes, and cell-surface probes where organic solvents or intracellular off-target reactions must be strictly avoided.
Generic substitution of Sulfo-GMBS with closely related crosslinkers often fails due to critical differences in solubility, spacer rigidity, and cellular permeability . Procuring the non-sulfonated analog, GMBS, introduces an absolute requirement for organic solvents (DMSO or DMF) during initial dissolution, which can denature sensitive proteins, induce precipitation, and complicate downstream purification [1]. Conversely, substituting with the widely used Sulfo-SMCC alters the molecular architecture; Sulfo-SMCC possesses a longer 9.3 Å spacer containing a rigid cyclohexane ring, which can induce steric hindrance and exhibits a higher propensity for eliciting unwanted crosslinker-directed immune responses in vaccine development . Therefore, Sulfo-GMBS is non-interchangeable when a workflow demands an ultra-flexible, short aliphatic spacer combined with direct aqueous processability.
A primary procurement differentiator for Sulfo-GMBS is its direct solubility in aqueous environments. While the baseline analog GMBS is highly hydrophobic and requires initial dissolution in DMSO or DMF (often resulting in up to 10% organic solvent in the final reaction mixture), the sulfonate group on Sulfo-GMBS allows direct dissolution in physiological buffers up to 10 mM . This eliminates the risk of solvent-induced protein denaturation and simplifies the conjugation workflow.
| Evidence Dimension | Aqueous Solubility Limit |
| Target Compound Data | Sulfo-GMBS: Soluble up to ~10 mM directly in aqueous buffers |
| Comparator Or Baseline | GMBS: Insoluble in water; requires DMSO/DMF dissolution |
| Quantified Difference | 100% elimination of organic co-solvents during conjugation |
| Conditions | Standard physiological conjugation buffers (pH 7.2-7.5) |
Allows bioconjugation of solvent-sensitive proteins and enzymes without risking denaturation or precipitation caused by DMSO/DMF.
The spatial geometry of a crosslinker dictates the functional viability of the resulting conjugate. Sulfo-GMBS features a 7.3 Å aliphatic butyryl spacer, which is significantly shorter and more flexible than the 9.3 Å rigid cyclohexane spacer found in the common substitute Sulfo-SMCC [1]. This compact, flexible linkage is critical for applications requiring tight spatial coupling without the steric bulk of cyclic aliphatic groups .
| Evidence Dimension | Spacer Arm Length and Composition |
| Target Compound Data | Sulfo-GMBS: 7.3 Å (flexible aliphatic butyryl chain) |
| Comparator Or Baseline | Sulfo-SMCC: 9.3 Å (rigid cyclohexane ring) |
| Quantified Difference | 2.0 Å shorter spacer with higher aliphatic flexibility |
| Conditions | Antibody-enzyme or hapten-carrier conjugation |
Provides tighter spatial coupling and avoids the steric hindrance of bulky cyclic groups, optimizing the functional orientation of linked proteins.
In the procurement of crosslinkers for hapten-carrier protein vaccines, the immunogenicity of the spacer arm is a critical selection criterion. Sulfo-GMBS is widely reported to be less immunogenic than SMCC and Sulfo-MBS [1]. The rigid aromatic ring of MBS and the cyclohexane ring of SMCC can act as distinct antigenic determinants, whereas the simple aliphatic butyryl chain of Sulfo-GMBS minimizes off-target antibody generation against the linker itself [2].
| Evidence Dimension | Crosslinker-directed immune response |
| Target Compound Data | Sulfo-GMBS: Low inherent immunogenicity (aliphatic spacer) |
| Comparator Or Baseline | Sulfo-SMCC / Sulfo-MBS: Higher reported immunogenicity (cyclic/aromatic spacers) |
| Quantified Difference | Significantly reduced off-target antibody generation against the linker |
| Conditions | Hapten-carrier protein immunization models |
Ensures that the downstream immune response is maximally directed against the target antigen rather than diluted by antibodies against the crosslinker.
For cell-surface receptor mapping, crosslinkers must not penetrate the lipid bilayer. The negatively charged sulfonate (-SO3-) group renders Sulfo-GMBS completely membrane-impermeable, restricting conjugation strictly to extracellular domains . In contrast, the uncharged GMBS readily permeates cell membranes, leading to extensive and confounding intracellular crosslinking .
| Evidence Dimension | Cellular Localization of Crosslinking |
| Target Compound Data | Sulfo-GMBS: Membrane-impermeable |
| Comparator Or Baseline | GMBS: Membrane-permeable |
| Quantified Difference | Complete exclusion from intracellular compartments |
| Conditions | In vitro whole-cell surface labeling assays |
Enables precise mapping and isolation of cell-surface receptors without background noise from intracellular protein crosslinking.
Directly following from its low immunogenicity and direct aqueous solubility (Section 3), Sulfo-GMBS is the optimal choice for linking small peptide haptens to carrier proteins (e.g., KLH or BSA). It ensures the resulting immune response targets the hapten rather than the crosslinker spacer [1].
Leveraging its strict membrane impermeability (Section 3), Sulfo-GMBS is procured for tagging and crosslinking interacting protein complexes exclusively on the exterior of live cells, preventing confounding data from internal cellular proteins[2].
Because it eliminates the need for DMSO/DMF (Section 3), Sulfo-GMBS is ideal for conjugating highly solvent-sensitive enzymes (like HRP or alkaline phosphatase) to targeting antibodies, preserving maximum enzymatic activity and binding affinity [2].
Irritant